molecular formula C21H17BrN2O4S2 B2827192 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 896703-71-2

4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2827192
CAS No.: 896703-71-2
M. Wt: 505.4
InChI Key: UGCUZEQMGMLOHP-UHFFFAOYSA-N
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Description

The compound 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic molecule that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the bromothiophene and ethylphenyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiadiazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzenesulfonamide and suitable aldehydes or ketones.

    Introduction of the Bromothiophene Moiety: This step often involves the bromination of thiophene followed by coupling reactions to attach the bromothiophene to the benzothiadiazine core.

    Attachment of the Ethylphenyl Group: This can be done through Friedel-Crafts alkylation or other suitable electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, reduced thiadiazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzothiadiazine derivatives are known for their pharmacological activities. This compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of benzothiadiazine are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents, contributing to the development of new medications.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or dyes, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene and ethylphenyl groups can enhance binding affinity and specificity, while the thiadiazine core may participate in redox reactions or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Thiazine Derivatives: Compounds with a similar sulfur-nitrogen ring system.

    Thiophene Derivatives: Compounds with a thiophene ring and various substituents.

Uniqueness

The uniqueness of 4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S2/c1-2-14-7-9-15(10-8-14)24-21(26)23(13-17(25)18-11-12-20(22)29-18)16-5-3-4-6-19(16)30(24,27)28/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCUZEQMGMLOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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